1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as EFPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory effects on certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole involves its ability to bind to specific enzymes and inhibit their activity. For example, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. Similarly, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole binds to 5-LOX and inhibits the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been shown to exhibit potent anti-inflammatory and anticancer effects in various in vitro and in vivo studies. It has also been shown to have antioxidant properties, which may contribute to its overall beneficial effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has several advantages for lab experiments, including its potent inhibitory effects on specific enzymes and its potential applications in various fields. However, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole also has some limitations, such as its relatively complex synthesis method and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as neuroscience and immunology, and the optimization of its pharmacological properties for clinical use. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole and its potential side effects.
Synthesemethoden
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-methyl-2-phenyl-1H-imidazole with 3-ethoxy-4-fluorobenzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C18H17FN2O3S |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H17FN2O3S/c1-3-24-17-11-15(9-10-16(17)19)25(22,23)21-12-13(2)20-18(21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
HTCOZFTZPQVREP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.